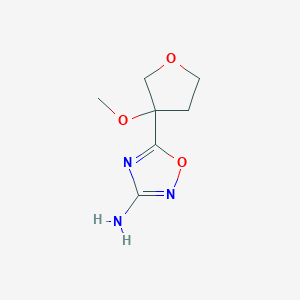

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine” appears to contain several functional groups. The “3-Methoxyoxolan-3-yl” part suggests the presence of an oxolane (a five-membered ether ring) with a methoxy group attached. The “1,2,4-oxadiazol-3-amine” part indicates the presence of an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) with an amine group attached .

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the oxolane and oxadiazole rings, which could be achieved through various organic reactions .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxolane ring with a methoxy group and an oxadiazole ring with an amine group. These rings may be connected in various ways depending on the specifics of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. For example, the presence of an ether and an amine group could potentially make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including compounds with structures akin to 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine, has been explored for their antimicrobial activities. These compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer and Antioxidant Properties

A series of 1,3,4-oxadiazol-2-amine derivatives have been synthesized and characterized for their anticancer and antioxidant activities. Among these, certain derivatives exhibited promising antibacterial, antifungal, radical scavenging, and ferric ions reducing antioxidant power, demonstrating the potential of these compounds in cancer therapy and as antioxidants (Saundane et al., 2013).

Efficient Synthesis Techniques

Microwave-assisted synthesis methods have been developed for 5-amino-3-aralkoxy(methoxy)amino-1,2,4-oxadiazoles, highlighting efficient techniques for the preparation of these compounds. This advancement in synthetic methodologies suggests a broad applicability for the rapid and efficient production of 1,2,4-oxadiazole derivatives (Kurz et al., 2007).

Novel Anticancer Agents

The design and synthesis of new 1,2,4-oxadiazol-3-yl derivatives have been carried out, with these compounds being evaluated for their anticancer activity against various human cancer cell lines. The results from these studies indicate that certain derivatives show good to moderate activity, positioning them as potential novel anticancer agents (Yakantham et al., 2019).

Antimicrobial and Antioxidant Derivatives

The synthesis and characterization of new derivatives featuring 1,2,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-ones have been reported. These compounds exhibit significant antibacterial activity against specific strains and show promising antioxidant activities, suggesting their potential as antibacterial and antioxidant agents (Hamdi et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-11-7(2-3-12-4-7)5-9-6(8)10-13-5/h2-4H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGSYKWSGFBJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C2=NC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2760487.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)

![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)

![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)